molecular formula C23H19ClN2OS B2800711 N-(2-chlorobenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291832-11-5

N-(2-chlorobenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2800711
M. Wt: 406.93
InChI Key: PERDRPOOFKISQZ-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring containing four carbon atoms and a nitrogen atom), and aromatic rings (benzene rings).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the aromatic rings might increase its stability.


Scientific Research Applications

Dearomatising Rearrangements in Chemical Synthesis

Research demonstrates the potential of thiophene-3-carboxamides in chemical synthesis, highlighting the dearomatising cyclisation reactions that transform these compounds into pyrrolinones, azepinones, or partially saturated azepinothiophenes. Such processes are critical in the development of novel synthetic routes and the creation of complex molecules for various applications (Clayden et al., 2004).

Heterocyclic Synthesis

The compound’s structural similarities with thiophene derivatives suggest its relevance in heterocyclic synthesis. Thiophenylhydrazonoacetates, for instance, have been utilized to synthesize a range of heterocyclic compounds, demonstrating the versatility of thiophene-based structures in creating biologically active molecules (Mohareb et al., 2004).

Antimicrobial and Antibacterial Applications

The structural framework of thiophene-2-carboxamide derivatives has been explored for antimicrobial and antibacterial drug synthesis. These compounds have been studied for their antibiotic properties against both Gram-positive and Gram-negative bacteria, indicating potential pharmacological applications (Ahmed, 2007).

Electronic Properties and Material Science

Investigations into the electronic properties and interaction landscapes of related N-(Chlorophenyl)pyridinecarboxamides provide insights into the material science applications of such compounds. These studies, focusing on crystal structures and physicochemical properties, can inform the development of new materials with specific electronic characteristics (Gallagher et al., 2022).

Advanced Polymer Synthesis

The synthesis and characterization of aromatic–aliphatic polyamides from related thiophene derivatives underscore the importance of these compounds in creating new polymers. Such materials, with high thermal stability and solubility in polar solvents, have significant potential in various industrial and technological applications (Ubale et al., 2001).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, further studies might focus on optimizing its synthesis, investigating its mechanism of action, or testing its efficacy in biological systems.


properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-16-8-10-17(11-9-16)19-15-28-22(21(19)26-12-4-5-13-26)23(27)25-14-18-6-2-3-7-20(18)24/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDRPOOFKISQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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